Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Overview
Description
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a compound that can be inferred to have potential applications in organic synthesis and medicinal chemistry, although it is not directly mentioned in the provided papers. The related compounds discussed in the papers suggest that furan derivatives are versatile intermediates in the synthesis of various organic molecules, which could imply similar utility for diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.
Synthesis Analysis
The synthesis of related furan derivatives is well-documented. For instance, ethyl 2-methylfuran-3-carboxylate is chloroethylated to produce halide intermediates that can further react with secondary amines or undergo the Michaelis-Becker and Arbuzov reactions . Similarly, alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates are synthesized and can react with various nucleophiles . A one-pot, three-component synthesis approach is also described for the preparation of 5-(alkylimino)-2-(diethoxyphosphoryl)-2,5-dihydrofuran-3,4-dicarboxylates . These methods could potentially be adapted for the synthesis of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.
Molecular Structure Analysis
The molecular structures of furan derivatives are often elucidated using NMR, IR spectroscopy, and mass spectrometry . X-ray crystallography is also employed to determine the structure of more complex furan compounds, such as 2,5-bis{(diethyl-3′-indolyl)methyl}furan . These techniques would likely be applicable in analyzing the molecular structure of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.
Chemical Reactions Analysis
Furan derivatives participate in a variety of chemical reactions. For example, bromomethylfurans can react with secondary amines, thiols, thiocyanates, and phenolates . The synthesis of fluorescent diethyl 5,5′-diaryl-2,2′-bifuran-4,4′-dicarboxylates involves a tandem oxidative cycloisomerization process . These reactions highlight the reactivity of furan rings and suggest that diethyl 2-amino-5-methylfuran-3,4-dicarboxylate could also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate are not directly reported, related compounds exhibit properties that can be inferred. For instance, the solubility, melting points, and boiling points of furan derivatives can be determined experimentally, and their reactivity with various reagents can provide insights into their chemical stability and potential applications . The fluorescence properties of some furan derivatives also suggest that diethyl 2-amino-5-methylfuran-3,4-dicarboxylate might possess similar characteristics .
Scientific Research Applications
Synthesis and Chemical Reactions
- Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is involved in various synthetic and chemical reactions. For example, ethyl 2-methylfuran-3-carboxylate, a related compound, undergoes chloroethylation and alkylation reactions, contributing to the synthesis of diverse chemical compounds (Pevzner, 2007).
- It is used in the preparation of specific dihydrofuran derivatives, as demonstrated in the synthesis of diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate (Yamaguchi et al., 1997).
Synthesis of Derivatives
- The compound is utilized in synthesizing various derivatives, which are significant in pharmaceutical and chemical industries. For instance, derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate have been synthesized using diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate (Śladowska et al., 1990).
- The synthesis of bisphosphorylated 2-furoic acid derivatives involves the use of compounds like ethyl 4-(diethoxyphosphorylmethyl)-5-methylfuran-2-carboxylate (Pevzner, 2015).
Applications in Drug Synthesis and Discovery
- In the field of drug discovery and synthesis, derivatives of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate are explored. A notable example includes the synthesis and biological evaluation of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potential antitumor and anti-influenza agents (Bozorov et al., 2017).
properties
IUPAC Name |
diethyl 2-amino-5-methylfuran-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHBLQGLKJXASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C(=O)OCC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368756 | |
Record name | diethyl 2-amino-5-methylfuran-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate | |
CAS RN |
91248-60-1 | |
Record name | diethyl 2-amino-5-methylfuran-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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